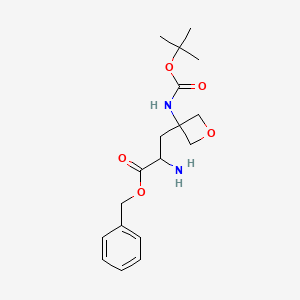
Benzyl (2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Boc-amino)-3-(cbz-aminoethyl)-oxetane is a synthetic organic compound that features both a Boc-protected amino group and a Cbz-protected aminoethyl group attached to an oxetane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-3-(cbz-aminoethyl)-oxetane typically involves multi-step organic reactions. One possible route includes:
Protection of Amino Groups: The starting material, which contains free amino groups, is first protected using Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) protecting groups.
Formation of Oxetane Ring: The protected intermediate undergoes cyclization to form the oxetane ring. This step may involve the use of strong bases or other cyclizing agents.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and large-scale purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Boc-amino)-3-(cbz-aminoethyl)-oxetane can undergo various chemical reactions, including:
Deprotection Reactions: Removal of Boc and Cbz protecting groups under acidic or hydrogenation conditions.
Substitution Reactions: The oxetane ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, and palladium on carbon (Pd/C) with hydrogen for Cbz removal.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions yield various substituted oxetanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialized materials with unique properties.
Wirkmechanismus
The mechanism of action for compounds like 3-(Boc-amino)-3-(cbz-aminoethyl)-oxetane depends on their specific applications. In drug development, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring can influence the compound’s stability and reactivity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Boc-amino)-3-(cbz-aminoethyl)-tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxetane ring.
3-(Boc-amino)-3-(cbz-aminoethyl)-pyrrolidine: Contains a pyrrolidine ring, offering different chemical properties.
Uniqueness
3-(Boc-amino)-3-(cbz-aminoethyl)-oxetane is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The combination of Boc and Cbz protecting groups also allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C18H26N2O5 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
benzyl 2-amino-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]propanoate |
InChI |
InChI=1S/C18H26N2O5/c1-17(2,3)25-16(22)20-18(11-23-12-18)9-14(19)15(21)24-10-13-7-5-4-6-8-13/h4-8,14H,9-12,19H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
WWHGALQZELDPGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(COC1)CC(C(=O)OCC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,9R)-4-(2,6-dibromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14754781.png)
![[2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid](/img/structure/B14754784.png)
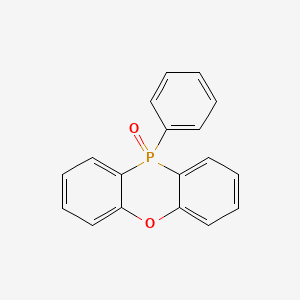

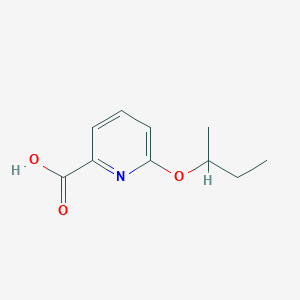
![Thieno[3,2-f][1,3]benzothiazole](/img/structure/B14754807.png)
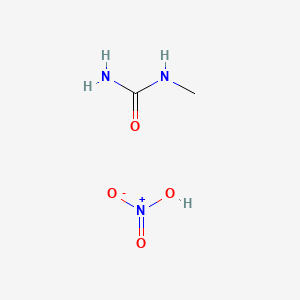
![(14R,15S,18R,19R,22S,23S)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B14754821.png)
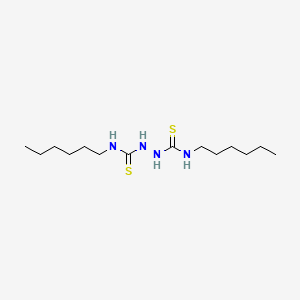
![4-[[3,6-Bis(3,5-dimethoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14754836.png)
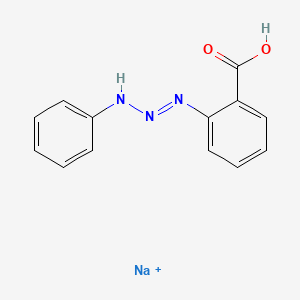
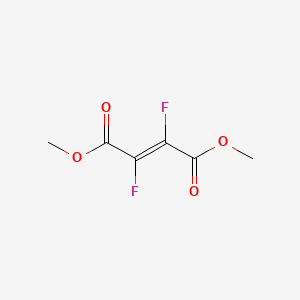
![(2S)-2-tert-butylbicyclo[2.2.1]heptane](/img/structure/B14754855.png)
